molecular formula C11H11N3O3 B8353505 N-(Phenyl-furazan-3-yl)-D,L-alanine

N-(Phenyl-furazan-3-yl)-D,L-alanine

Cat. No. B8353505
M. Wt: 233.22 g/mol
InChI Key: NSRIICAKTTYVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenyl-furazan-3-yl)-D,L-alanine is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Phenyl-furazan-3-yl)-D,L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Phenyl-furazan-3-yl)-D,L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(Phenyl-furazan-3-yl)-D,L-alanine

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]propanoic acid

InChI

InChI=1S/C11H11N3O3/c1-7(11(15)16)12-10-9(13-17-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,15,16)

InChI Key

NSRIICAKTTYVOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=NON=C1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Phenyl-furazan-3-ylamine (Maybridge) and ethyl pyruvate (Aldrich) were dissolved in dry ethanol. Platinum on sulfide carbon (5%) was added and the resulting mixture was hydrogenated (1000 psi, H2) at 150° C. for 8 hours. The reaction mixture was then filtered through Celite and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography using CHCl3 as the eluent to provide the title compound as its ethyl ester. The ethyl ester was then hydrolyzed using General Procedure II-A, Method B (LiOH/H2O/dioxane) to provide the title compound.
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Synthesis routes and methods II

Procedure details

Following General Procedure II-D and using 4-phenyl-furazan-3-ylamine (Maybridge) and ethyl pyruvate (Aldrich), the ethyl ester was prepared. Following General Procedure II-A, Method B (LiOH/H2O/dioxane) and using the ethyl ester, the title compound was prepared.
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Synthesis routes and methods III

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Following General Procedure II-D and using 4-phenyl-furazan-3-ylamine (Maybridge) and ethyl pyruvate (Aldrich), the ethyl ester was prepared. Following General Procedure II-A, Method B (LiOH/H20/dioxane) and using the ethyl ester, the title compound was prepared.
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